molecular formula C16H24N2O4 B1591556 N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine CAS No. 452077-13-3

N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine

Cat. No. B1591556
CAS RN: 452077-13-3
M. Wt: 308.37 g/mol
InChI Key: PJICXVCMEYAGPF-UHFFFAOYSA-N
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Description

N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine is a chemical compound with the molecular formula C16H24N2O4 and a molecular weight of 308.37 . It is used as a reactant to prepare perylene monoimide-based dyes for dye-sensitized solar cell applications and as a starting material to synthesize covalent organic frameworks, which are used as proton exchange membranes for hydrogen fuel cell applications .


Molecular Structure Analysis

The molecular structure of N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine consists of a benzene ring with two amine groups that are protected by tert-butoxycarbonyl groups . This structure contributes to its reactivity and its uses in various applications.

Scientific Research Applications

Comprehensive Analysis of “N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine”

Guanylation of Aryl Amines: “N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine” can be used as a reagent for the guanylation of aryl amines. This process is catalyzed by lanthanum amides and is crucial in the synthesis of various organic compounds .

Synthesis of Dichloroimidazolidine-4,5-dione: This compound reacts with oxalyl chloride to prepare dichloroimidazolidine-4,5-dione, which serves as a key intermediate for the synthesis of N,N′-diamidocarbenes .

Protection of Functionalized Heteroarenes: The tert-butyloxycarbonyl (Boc) group derived from “N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine” is commonly employed to protect sp2-hybridized nitrogen atoms in functionalized heteroarenes found in alkaloids, pharmaceuticals, and materials .

Enhancing Leaving Group Character: By introducing electron-withdrawing substituents, “N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine” enhances the leaving group character of benzotriazole. This modification yields highly efficient reagents for converting primary and secondary amines in solution and solid phase .

Synthesis of Boc Derivatives of Amino Acids: This compound is used in the synthesis of Boc derivatives of amino acids. The reaction conditions influence the yield of the desired product, which is pivotal in peptide synthesis .

Mild Deprotection Method: A mild method for selective deprotection of the N-Boc group from structurally diverse compounds is possible using “N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine”. This method applies to aliphatic, aromatic, and heterocyclic substrates .

Future Directions

The future directions of research involving N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine could involve its use in the synthesis of new materials for energy applications, given its current use in the preparation of dyes for solar cells and materials for hydrogen fuel cells .

properties

IUPAC Name

tert-butyl N-(2-aminophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)18(14(20)22-16(4,5)6)12-10-8-7-9-11(12)17/h7-10H,17H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJICXVCMEYAGPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC=CC=C1N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590463
Record name Di-tert-butyl (2-aminophenyl)-2-imidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine

CAS RN

452077-13-3
Record name Di-tert-butyl (2-aminophenyl)-2-imidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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